1-Benzyl-3-methylpiperazin-2-one

Description

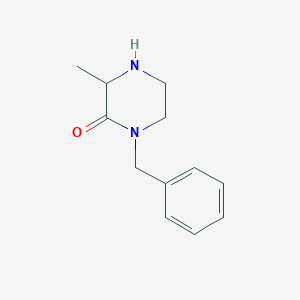

1-Benzyl-3-methylpiperazin-2-one is a six-membered lactam (piperazinone) featuring a benzyl group at the N1 position and a methyl group at the C3 position. Piperazinones are structurally distinct from piperidones (six-membered ketones with one nitrogen) and piperazines (six-membered diamines), as they contain both a ketone and a secondary amine within the ring.

Properties

IUPAC Name |

1-benzyl-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-12(15)14(8-7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJNLSJXASYVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-throughput parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is a key component in the development of drugs targeting central nervous system disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It acts on serotonergic and dopaminergic receptor systems, similar to the mechanism of action of benzylpiperazine . This interaction increases the concentration of neurotransmitters in the extracellular fluid, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Benzyl-3-methylpiperazin-2-one with structurally related compounds from the evidence, focusing on substituent effects, molecular properties, and functional relevance:

Structural and Functional Analysis:

Core Heterocycle Differences: Piperazinone vs. In contrast, the piperidinone (one nitrogen, one ketone) lacks the secondary amine, reducing polarity . Piperidine Derivatives: Compounds like (R)-(1-Benzylpiperidin-3-yl)-methanamine lack a ketone but feature a primary amine, enabling salt formation or covalent bonding in drug design .

Substituent Effects: Benzyl Group: Common across all compounds, this group increases lipophilicity. However, in the triclinic piperazine derivative , additional bis(4-methoxyphenyl) groups create steric bulk, reducing solubility (µ = 0.09 mm⁻¹) compared to simpler analogs. Electron-Donating vs. Withdrawing Groups: The methoxy groups in donate electrons, stabilizing aromatic rings, while the dimethylamino group in enhances basicity (pKa ~8–10).

Crystallographic Data :

- The piperazine derivative in crystallizes in a trlinic system (Z = 4) with a large unit cell (V = 2537.5 ų), attributed to asymmetric packing of bulky substituents. In contrast, simpler analogs like this compound likely adopt less complex packing due to smaller substituents.

Piperazinones, however, may exhibit lactam ring-opening under acidic or basic conditions, altering their pharmacokinetic profiles.

Biological Activity

1-Benzyl-3-methylpiperazin-2-one is a heterocyclic compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C12H16N2O

- Molecular Weight: 204.27 g/mol

- IUPAC Name: 3-benzyl-3-methylpiperazin-2-one

- Canonical SMILES: CC1(C(=O)NCCN1)CC2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalysis.

- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

| Compound | MIC (μM) | Activity |

|---|---|---|

| Antistaphylococcal | 15.625–62.5 | Bactericidal |

| Antienterococcal | 62.5–125 | Bactericidal |

These findings suggest that this compound could potentially be developed as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| BT-474 | 0.99 ± 0.01 | Induces apoptosis via cell cycle arrest |

| HeLa | Varies | Inhibits colony formation |

These results highlight the potential of this compound in cancer therapy.

Case Studies

Study on Antimicrobial Effects:

A study published in a peer-reviewed journal demonstrated the bactericidal activity of piperazine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant biofilm inhibition, with MIC values indicating effective concentrations for clinical isolates.

Synergistic Effects with Anticancer Drugs:

Another investigation revealed that combining this compound with established anticancer drugs resulted in synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.